molecular formula C22H17BrClNO3 B11412499 5-bromo-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

5-bromo-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11412499
M. Wt: 458.7 g/mol
InChI Key: IJUMGAVNBNTQCP-UHFFFAOYSA-N
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Description

5-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of multiple functional groups, including bromine, chlorine, furan, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chloromethylation: The 4-chlorophenylmethyl group is introduced through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Furan-2-ylmethylation: The furan-2-ylmethyl group is incorporated via a nucleophilic substitution reaction using furan-2-ylmethanol and a suitable base.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

5-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes, affecting cellular functions.

    DNA Intercalation: Intercalation into DNA strands, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE
  • 5-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE
  • 5-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(INDOL-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE

Uniqueness

The uniqueness of 5-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H17BrClNO3

Molecular Weight

458.7 g/mol

IUPAC Name

5-bromo-N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H17BrClNO3/c1-14-19-11-16(23)6-9-20(19)28-21(14)22(26)25(13-18-3-2-10-27-18)12-15-4-7-17(24)8-5-15/h2-11H,12-13H2,1H3

InChI Key

IJUMGAVNBNTQCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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